molecular formula C7H10O B14638783 Hex-2-yn-4-one, 2-methyl- CAS No. 52066-33-8

Hex-2-yn-4-one, 2-methyl-

Cat. No.: B14638783
CAS No.: 52066-33-8
M. Wt: 110.15 g/mol
InChI Key: XYKVPEZERYZDJY-UHFFFAOYSA-N
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Description

Hex-2-yn-4-one, 2-methyl-, also known as 2-Methyl-4-hexyne-3-one, is an organic compound with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol . This compound is characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group at the fourth carbon atom. It is a colorless liquid with a distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-2-yn-4-one, 2-methyl- can be synthesized through several methods. One common method involves the alkylation of acetylene derivatives. For instance, the reaction of 2-butyne-1,4-diol with methylmagnesium bromide followed by oxidation can yield Hex-2-yn-4-one, 2-methyl-. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, Hex-2-yn-4-one, 2-methyl- is produced through catalytic processes that involve the use of metal catalysts such as palladium or platinum. These catalysts facilitate the addition of methyl groups to the alkyne substrate, resulting in the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hex-2-yn-4-one, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hex-2-yn-4-one, 2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research has explored its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of Hex-2-yn-4-one, 2-methyl- involves its interaction with various molecular targets. The triple bond and ketone group allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can modify biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hex-2-yn-4-one, 2-methyl- is unique due to its specific combination of a triple bond and a ketone group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

52066-33-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-methylhex-4-yn-3-one

InChI

InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h6H,1-3H3

InChI Key

XYKVPEZERYZDJY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)C(C)C

Origin of Product

United States

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